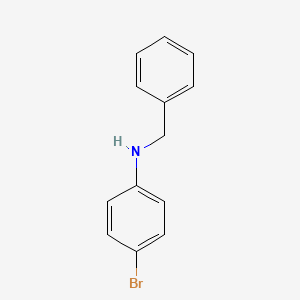

N-benzyl-4-bromoaniline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-4-bromoaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrN/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h1-9,15H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZLKZLKCCRFAAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50359398 | |

| Record name | N-benzyl-4-bromoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50359398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2879-83-6 | |

| Record name | N-benzyl-4-bromoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50359398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Physicochemical Profile of N-benzyl-4-bromoaniline: A Technical Guide for Drug Development Professionals

Introduction: Strategic Insights into a Versatile Scaffold

N-benzyl-4-bromoaniline is a substituted aromatic amine that presents a compelling scaffold for medicinal chemistry and materials science. Its structure, featuring a bromo-substituted aniline ring linked to a benzyl group, offers a unique combination of lipophilicity, hydrogen bonding capability, and sites for synthetic modification. Understanding the fundamental physicochemical properties of this molecule is not merely an academic exercise; it is a critical prerequisite for its rational application in drug design, enabling researchers to predict its absorption, distribution, metabolism, and excretion (ADME) properties, as well as to anticipate potential formulation and stability challenges. This guide provides an in-depth analysis of the core physicochemical characteristics of this compound, grounded in both experimental data and established analytical methodologies, to empower researchers in their quest for novel therapeutics and advanced materials.

Core Molecular and Physical Attributes

A thorough understanding of a compound's basic identity and physical state is the foundation of all subsequent characterization.

Identification and Structural Formula

-

IUPAC Name: this compound[1]

-

Synonyms: N-(4-Bromophenyl)benzenemethanamine, N-(4-Bromophenyl)benzylamine[2]

-

Molecular Weight: 262.15 g/mol [1]

The structural arrangement of this compound, with its secondary amine linker between two aromatic rings, is key to its properties. The presence of the bromine atom at the para-position of the aniline ring significantly influences the electron density of the ring and provides a handle for further synthetic elaboration through cross-coupling reactions.

Physical State and Appearance

This compound is typically encountered as a solid at room temperature, described as a white to light yellow powder or crystalline solid.[2] However, some suppliers have also listed it as a yellow to pale yellow oil, which may indicate the presence of impurities or polymorphism.[4] For research purposes, ensuring the purity and crystalline nature of the material is paramount for obtaining reproducible physicochemical data.

Melting and Boiling Point

The melting point is a critical indicator of purity and lattice energy. For this compound, a melting point range of 102.0 to 106.0 °C has been reported.[2] A sharp melting point within this range is indicative of high purity.

The boiling point is reported as 155 to 160 °C at a pressure of 1 Torr .[4] It is important to note that distillation at atmospheric pressure is not recommended due to the potential for decomposition at higher temperatures.

Table 1: Summary of Core Physical Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 2879-83-6 | [1][3] |

| Molecular Formula | C₁₃H₁₂BrN | [1][3] |

| Molecular Weight | 262.15 g/mol | [1] |

| Physical Appearance | White to light yellow powder/crystal | [2] |

| Melting Point | 102.0 - 106.0 °C | [2] |

| Boiling Point | 155 - 160 °C @ 1 Torr | [4] |

Spectroscopic Characterization: The Molecular Fingerprint

Spectroscopic analysis provides unambiguous confirmation of the molecular structure and is an indispensable tool for quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR (400 MHz, CDCl₃):

-

δ ~7.20-7.40 ppm (m, 5H): A multiplet corresponding to the protons of the unsubstituted benzyl ring.

-

δ ~7.25 ppm (d, J ≈ 8.5 Hz, 2H): A doublet for the two aromatic protons on the bromoaniline ring that are ortho to the bromine atom.

-

δ ~6.55 ppm (d, J ≈ 8.5 Hz, 2H): A doublet for the two aromatic protons on the bromoaniline ring that are ortho to the amine group.

-

δ ~4.30 ppm (s, 2H): A singlet for the methylene (-CH₂-) protons of the benzyl group.

-

δ ~4.10 ppm (br s, 1H): A broad singlet for the amine (-NH-) proton.

Predicted ¹³C NMR (101 MHz, CDCl₃):

-

δ ~147.0 ppm: Quaternary carbon of the bromoaniline ring attached to the nitrogen.

-

δ ~139.0 ppm: Quaternary carbon of the benzyl ring attached to the methylene group.

-

δ ~132.0 ppm: Aromatic CH carbons on the bromoaniline ring ortho to the bromine.

-

δ ~129.0 ppm: Aromatic CH carbons of the benzyl ring.

-

δ ~127.5 ppm: Aromatic CH carbons of the benzyl ring.

-

δ ~114.0 ppm: Aromatic CH carbons on the bromoaniline ring ortho to the amine.

-

δ ~110.0 ppm: Quaternary carbon of the bromoaniline ring attached to the bromine.

-

δ ~48.5 ppm: Methylene (-CH₂-) carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands. While a specific experimental spectrum is not provided, the expected key absorptions can be inferred from the spectra of related compounds like N-benzylaniline and 4-bromoaniline.[7][8]

Table 2: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3400 | N-H Stretch | Secondary Amine |

| 3100-3000 | C-H Stretch | Aromatic |

| 2950-2850 | C-H Stretch | Aliphatic (CH₂) |

| ~1600, ~1500 | C=C Stretch | Aromatic Ring |

| ~1320 | C-N Stretch | Aromatic Amine |

| ~1070 | C-Br Stretch | Aryl Halide |

| ~820 | C-H Bend | p-disubstituted ring |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. A GC-MS spectrum for this compound is available in the PubChem database.[1] The presence of bromine with its two major isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units.

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): Peaks at m/z 261 and 263.

-

Loss of Bromine ([M-Br]⁺): A peak at m/z 182.

-

Benzylic Cleavage: A prominent peak at m/z 91, corresponding to the tropylium cation ([C₇H₇]⁺).

-

Cleavage at the C-N bond: A fragment at m/z 170/172 corresponding to the bromophenylaminomethyl cation.

Physicochemical Properties in the Context of Drug Development

The following properties are of paramount importance in predicting the behavior of a potential drug candidate in a biological system.

Solubility

Solubility is a critical factor influencing drug absorption and formulation. Based on its structure ("like dissolves like"), this compound is predicted to have:

-

Low solubility in water: The molecule is predominantly hydrophobic due to the two aromatic rings.

-

Good solubility in organic solvents: It is expected to be soluble in solvents like ethanol, methanol, chloroform, and acetone.[9]

Lipophilicity (LogP)

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key determinant of its ability to cross biological membranes. A predicted LogP value for this compound is approximately 4.13 .[3] This value suggests that the compound is quite lipophilic.

Acidity/Basicity (pKa)

The pKa value determines the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and interaction with biological targets. The secondary amine in this compound is basic. While an experimental pKa value is not available, it is expected to be in the range of other substituted anilines. For context, the pKa of aniline is approximately 4.6. The electron-withdrawing effect of the bromine atom would be expected to slightly decrease the basicity (lower the pKa) of the amine compared to unsubstituted N-benzylaniline.

Experimental Protocols for Physicochemical Characterization

To ensure data integrity and reproducibility, standardized experimental protocols are essential.

Workflow for Physicochemical Characterization

The following diagram outlines a logical workflow for the comprehensive physicochemical characterization of a new chemical entity like this compound.

Caption: A logical workflow for the physicochemical characterization of this compound.

Protocol for Melting Point Determination (Capillary Method)

Rationale: The melting point provides a quick and reliable indication of purity. Impurities typically depress and broaden the melting range. This method is a pharmacopeial standard.

Methodology:

-

Sample Preparation: The this compound sample must be completely dry and finely powdered to ensure uniform heat distribution.

-

Capillary Loading: A small amount of the powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a calibrated thermometer or temperature sensor.

-

Heating: The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Measurement: The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting range.

Protocol for Solubility Determination (Shake-Flask Method)

Rationale: This "gold standard" method directly measures the saturation concentration of the compound in a given solvent, providing essential data for formulation and biopharmaceutical assessment.

Methodology:

-

System Preparation: An excess amount of solid this compound is added to a known volume of the desired solvent (e.g., water, ethanol, phosphate-buffered saline) in a sealed vial.

-

Equilibration: The vial is agitated (e.g., on a shaker or rotator) at a constant temperature (typically 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered, to separate the undissolved solid from the saturated solution.

-

Quantification: A known volume of the clear, saturated supernatant is carefully removed, diluted appropriately, and the concentration of this compound is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is expressed in units such as mg/mL or mol/L.

Protocol for LogP Determination (Shake-Flask Method)

Rationale: This method directly measures the partitioning of a compound between an aqueous and an immiscible organic phase, providing a fundamental measure of lipophilicity.

Methodology:

-

Solvent Preparation: n-Octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) are mutually saturated by shaking them together and allowing the phases to separate.

-

Partitioning: A known amount of this compound is dissolved in the n-octanol phase. This solution is then mixed with a known volume of the aqueous buffer in a sealed container.

-

Equilibration: The mixture is gently agitated for several hours to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

-

Quantification: The concentration of this compound in each phase is determined by a suitable analytical technique (e.g., HPLC-UV).

-

Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Protocol for pKa Determination (Potentiometric Titration)

Rationale: This method determines the pKa by measuring the change in pH of a solution of the amine as it is titrated with a strong acid. This is a direct and accurate method for determining the ionization constant.

Methodology:

-

Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent system, often a co-solvent like methanol/water, to ensure solubility throughout the titration.

-

Titration Setup: The solution is placed in a thermostatted beaker with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong acid (e.g., HCl) is added in small, precise increments using a burette.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point, where half of the amine has been protonated.

Conclusion and Future Directions

This compound possesses a set of physicochemical properties that make it an attractive starting point for further investigation. Its significant lipophilicity suggests good potential for membrane permeability, while its basic amine functionality offers a handle for salt formation to potentially modulate solubility. The bromine substituent provides a key site for synthetic diversification.

For drug development professionals, the data and protocols presented herein serve as a foundational guide. Future work should focus on obtaining precise experimental values for solubility and pKa, as well as exploring the solid-state properties, including an assessment for polymorphism, which can have profound implications for stability, dissolution, and bioavailability. A comprehensive understanding of these physicochemical parameters will ultimately de-risk and accelerate the progression of this compound derivatives from promising scaffolds to viable clinical candidates.

References

- 1. This compound | C13H12BrN | CID 961575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 2879-83-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. This compound | CAS#:2879-83-6 | Chemsrc [chemsrc.com]

- 4. hoffmanchemicals.com [hoffmanchemicals.com]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. 4-Bromoaniline(106-40-1) IR Spectrum [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]

- 11. 4-Bromoaniline | BrC6H4NH2 | CID 7807 - PubChem [pubchem.ncbi.nlm.nih.gov]

N-benzyl-4-bromoaniline CAS number 2879-83-6

An In-Depth Technical Guide to N-benzyl-4-bromoaniline (CAS No. 2879-83-6): Synthesis, Reactivity, and Applications in Modern Drug Discovery

Executive Summary

This compound is a pivotal chemical intermediate whose strategic importance in organic synthesis and drug discovery cannot be overstated. Characterized by a 4-bromophenyl moiety linked to a benzyl group via a secondary amine, this compound offers a dual-handle molecular architecture. The aryl bromide serves as a versatile anchor for a myriad of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of molecular complexity. Concurrently, the secondary amine and its adjacent benzyl group provide sites for further functionalization and can play a critical role in modulating the pharmacological properties of derivative compounds. This guide provides an in-depth exploration of this compound, covering its core physicochemical properties, robust synthetic methodologies, key chemical reactivities, and its applications as a scaffold in the development of novel therapeutics. Detailed, field-tested protocols for its synthesis via reductive amination and palladium-catalyzed cross-coupling are presented, offering researchers a practical framework for its preparation and utilization.

Chapter 1: Core Compound Profile

Overview and Significance

This compound, with CAS Registry Number 2879-83-6, is a disubstituted aniline derivative. Its utility in research and development, particularly within medicinal chemistry, stems from its identity as a versatile building block.[1][2] The aniline core is a common feature in many biologically active molecules, and the specific substitution pattern of this compound provides two distinct points for chemical modification.[1] The bromine atom at the para-position is an excellent leaving group for metal-catalyzed cross-coupling reactions, while the secondary amine can be further substituted or can participate in hydrogen bonding interactions within a biological target.[1][2] This unique combination makes it a valuable precursor for creating libraries of complex molecules for screening in drug discovery programs, especially in the synthesis of heterocyclic systems like quinolines and quinazolines, which are frameworks for anticancer and antimalarial agents.[2]

Chemical Identity and Physicochemical Properties

The fundamental properties of this compound are summarized below, providing essential data for its handling, reaction setup, and characterization.

| Property | Value | Reference |

| CAS Number | 2879-83-6 | [3][4][5] |

| Molecular Formula | C₁₃H₁₂BrN | [4][5] |

| Molecular Weight | 262.14 g/mol | [4] |

| IUPAC Name | This compound | [4] |

| Synonyms | N-(4-Bromophenyl)benzenemethanamine, N-(4-Bromophenyl)benzylamine | [6] |

| Appearance | White to light yellow powder or crystals | [6] |

| Melting Point | 102.0 - 106.0 °C | [6] |

| Boiling Point | 155 - 160 °C @ 1 Torr | [7] |

| Density (Predicted) | 1.411 ± 0.06 g/cm³ | [7] |

| Refractive Index | 1.665 | [7] |

Chapter 2: Synthetic Strategies and Mechanistic Insights

The synthesis of this compound can be approached through several reliable pathways. The choice of method often depends on factors such as starting material availability, required scale, and tolerance for specific reagents. Here, we detail two highly effective and widely adopted strategies: reductive amination and the Buchwald-Hartwig amination.

Reductive Amination: A High-Yielding, Direct Approach

This method is arguably the most straightforward and efficient for preparing secondary amines. It involves the condensation of a primary amine (4-bromoaniline) with an aldehyde (benzaldehyde) to form an intermediate imine (or iminium ion), which is then reduced in situ to the desired secondary amine.[8] The key to a successful one-pot reaction is the use of a reducing agent that selectively reduces the C=N bond of the imine without affecting the carbonyl group of the starting aldehyde.

Mechanistic Rationale: The use of sodium borohydride (NaBH₄) in conjunction with a cation exchange resin like DOWEX® 50WX8 provides an acidic microenvironment that catalyzes imine formation.[9] The resin activates the aldehyde carbonyl for nucleophilic attack by the aniline. Subsequently, NaBH₄, a mild reducing agent, effectively reduces the resulting iminium ion to yield the final product with high selectivity and yield.[9]

Detailed Protocol 2.1.1: One-Pot Reductive Amination of 4-Bromoaniline and Benzaldehyde [9]

-

1. Reaction Setup: In a 50 mL round-bottomed flask equipped with a magnetic stirrer, add 4-bromoaniline (1.72 g, 10 mmol, 1.0 eq.) and benzaldehyde (1.06 g, 1.02 mL, 10 mmol, 1.0 eq.).

-

2. Solvent and Catalyst Addition: Add tetrahydrofuran (THF, 30 mL) as the solvent, followed by DOWEX® 50WX8 resin (5.0 g). Stir the resulting mixture for 5 minutes at room temperature to facilitate the initial formation of the imine intermediate.

-

3. Reduction: Carefully add sodium borohydride (NaBH₄, 0.38 g, 10 mmol, 1.0 eq.) to the suspension in portions.

-

4. Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Hexane/Ethyl Acetate 5:1). The reaction is typically complete within 20-30 minutes.

-

5. Work-up and Isolation: Upon completion, filter the reaction mixture to remove the resin. Wash the resin with additional THF (2 x 10 mL). Combine the filtrates and remove the solvent under reduced pressure.

-

6. Purification: Dissolve the crude residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting solid can be further purified by recrystallization from ethanol to afford this compound as a crystalline solid. A reported yield for this procedure is 93%.[9]

Caption: Workflow for Reductive Amination Synthesis.

Palladium-Catalyzed Cross-Coupling: The Buchwald-Hartwig Amination

For researchers exploring broader substrate scopes or alternative synthetic routes, the Buchwald-Hartwig amination offers a powerful and versatile method for forming C-N bonds.[10][11] This reaction utilizes a palladium catalyst with a specialized phosphine ligand to couple an amine with an aryl halide.[12] To synthesize this compound, one would couple benzylamine with a di-halogenated benzene, such as 1,4-dibromobenzene.

Mechanistic Rationale: The catalytic cycle is a cornerstone of modern organometallic chemistry.[12] It begins with the oxidative addition of the aryl bromide to a Pd(0) complex, forming a Pd(II) intermediate. The amine then coordinates to the palladium center, and deprotonation by a base generates a palladium-amido complex. The final, crucial step is reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[11][12] The choice of ligand is critical for stabilizing the palladium intermediates and facilitating the reductive elimination step.

Detailed Protocol 2.2.1: Buchwald-Hartwig Amination

-

1. Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃ (92 mg, 0.1 mmol, 2 mol% Pd), a suitable phosphine ligand such as XPhos (191 mg, 0.4 mmol, 4 mol%), and sodium tert-butoxide (NaOtBu, 673 mg, 7.0 mmol, 1.4 eq.).

-

2. Reagent Addition: Add 1,4-dibromobenzene (1.18 g, 5.0 mmol, 1.0 eq.) and benzylamine (536 mg, 0.55 mL, 5.0 mmol, 1.0 eq.).

-

3. Solvent Addition: Add anhydrous toluene (25 mL) via syringe.

-

4. Reaction Conditions: Seal the tube and heat the reaction mixture to 100 °C in an oil bath with vigorous stirring for 12-24 hours.

-

5. Monitoring: Monitor the reaction by GC-MS or TLC for the disappearance of the starting materials.

-

6. Work-up and Isolation: Cool the reaction to room temperature and quench with water. Dilute with ethyl acetate and filter through a pad of Celite®. Transfer the filtrate to a separatory funnel, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

7. Purification: Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the target compound.

References

- 1. Buy n,n-Dibenzyl-4-bromoaniline | 65145-14-4 [smolecule.com]

- 2. nbinno.com [nbinno.com]

- 3. matrixscientific.com [matrixscientific.com]

- 4. This compound | C13H12BrN | CID 961575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. This compound | 2879-83-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. hoffmanchemicals.com [hoffmanchemicals.com]

- 8. BJOC - Reductive amination with zinc powder in aqueous media [beilstein-journals.org]

- 9. redalyc.org [redalyc.org]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. research.rug.nl [research.rug.nl]

- 12. chem.libretexts.org [chem.libretexts.org]

N-benzyl-4-bromoaniline molecular weight and formula

An In-depth Technical Guide to N-benzyl-4-bromoaniline: Properties, Synthesis, and Applications

For the modern researcher and drug development professional, this compound emerges as a versatile intermediate, offering a unique combination of structural features for the synthesis of complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthetic protocols, spectroscopic signature, and its applications in the broader context of organic synthesis and medicinal chemistry.

Core Molecular and Physical Properties

This compound is a disubstituted aniline derivative characterized by a benzyl group and a bromine atom attached to the nitrogen and the para position of the aniline ring, respectively. These features make it a valuable building block in synthetic chemistry.

The fundamental properties of this compound are summarized below:

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₂BrN | [1][2][3] |

| Molecular Weight | 262.14 g/mol (or 262.15 g/mol ) | [1][2][3] |

| CAS Number | 2879-83-6 | [1][2] |

| Appearance | White to light yellow powder/crystal or liquid | [2] |

| IUPAC Name | This compound | [1] |

| Synonyms | N-(4-Bromophenyl)benzenemethanamine, N-(4-Bromophenyl)benzylamine |

Synthesis of this compound

The synthesis of this compound is most commonly achieved via nucleophilic substitution, leveraging the nucleophilicity of the amine in 4-bromoaniline and an appropriate benzylating agent. The causality behind this choice lies in the high reactivity of the aniline nitrogen towards electrophilic carbons, such as that in benzyl halides.

A common synthetic route involves the reaction of 4-bromoaniline with benzyl chloride or benzyl bromide.[4] Another potential pathway is the reductive amination of benzaldehyde with 4-bromoaniline.

Experimental Protocol: Synthesis via N-Alkylation

This protocol describes a generalized procedure for the N-alkylation of 4-bromoaniline.

Materials:

-

4-Bromoaniline

-

Benzyl chloride (or Benzyl bromide)

-

A weak base (e.g., Sodium bicarbonate, NaHCO₃, or Potassium carbonate, K₂CO₃)

-

Solvent (e.g., Acetonitrile or Ethanol)

-

Magnetic stirrer and heating mantle

-

Round-bottom flask and reflux condenser

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of 4-bromoaniline in the chosen solvent.

-

Base Addition: Add 1.5-2.0 equivalents of the weak base to the solution. The base acts as a scavenger for the hydrochloric acid (or hydrobromic acid) byproduct, preventing the protonation of the aniline starting material and driving the reaction to completion.

-

Addition of Benzylating Agent: Add 1.1 equivalents of benzyl chloride to the mixture dropwise at room temperature while stirring.

-

Reaction: Heat the mixture to reflux and maintain for 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid byproducts (the inorganic salt) and wash with a small amount of solvent.

-

Purification: The solvent from the filtrate is removed under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Synthesis Workflow Diagram

Caption: Synthetic workflow for this compound.

Spectroscopic Analysis and Structural Elucidation

The structure of this compound can be confirmed using standard spectroscopic methods.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of both the bromoaniline and benzyl rings. The protons on the benzene ring attached to the nitrogen will appear as two doublets in the aromatic region, characteristic of a para-substituted ring. The five protons of the benzyl group will appear as a multiplet. A singlet corresponding to the two benzylic protons (-CH₂-) and a broad singlet for the N-H proton would also be present.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show characteristic peaks for the 13 carbon atoms in the molecule, including the benzylic carbon and the distinct aromatic carbons.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.[1]

Applications in Research and Drug Development

The true value of this compound lies in its potential as a precursor for more complex molecular architectures. The aniline moiety is a common functional group in many biologically active molecules.[5]

-

Intermediate for Heterocyclic Synthesis: The 2-aminobenzophenone scaffold, which is structurally related, is a key starting point for synthesizing important drug classes like quinolines, acridones, and quinazolines, which are found in anticancer and antimalarial agents.[6]

-

Cross-Coupling Reactions: The bromine atom on the aniline ring is a key functional handle.[7] It readily participates in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings. This allows for the strategic introduction of various aryl, heteroaryl, or other carbon-based substituents, enabling the rapid diversification of molecular scaffolds in a drug discovery program.[6]

-

Precursor for Biologically Active Molecules: N-benzylated phenethylamines, a related class of compounds, have been extensively studied as potent agonists for serotonin receptors.[8] The N-benzyl group can significantly influence receptor affinity and potency.[8] Similarly, N-benzylaniline derivatives are crucial for manufacturing drugs for various respiratory diseases.[9]

Logical Relationship Diagram

Caption: Key features and applications of this compound.

Safety and Handling

As with its precursor, 4-bromoaniline, this compound should be handled with care. Based on data for 4-bromoaniline, the compound may be harmful if swallowed, toxic in contact with skin, and may cause skin and eye irritation.[7][10]

Recommended Safety Precautions:

-

Engineering Controls: Use only in a well-ventilated area, preferably under a chemical fume hood.[10]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[11]

-

Handling: Avoid breathing dust/fume/gas/mist/vapors. Wash hands and any exposed skin thoroughly after handling.[10] Do not eat, drink, or smoke when using this product.

-

Storage: Store in a tightly closed container in a dry, well-ventilated place, protected from light.[11]

-

Disposal: Dispose of contents/container to an approved waste disposal plant.[11]

Conclusion

This compound is a strategically important chemical intermediate with a well-defined molecular weight and formula. Its true utility is realized in its application as a versatile building block for creating diverse and complex molecules. The presence of both a reactive bromine atom and a secondary amine allows for sequential, controlled modifications, making it an invaluable tool for researchers in organic synthesis and professionals in the field of drug discovery. Proper understanding of its synthesis, reactivity, and handling is crucial for leveraging its full potential in the laboratory.

References

- 1. This compound | C13H12BrN | CID 961575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. hoffmanchemicals.com [hoffmanchemicals.com]

- 3. N-(4-Bromobenzyl)aniline | C13H12BrN | CID 12452126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CAS#:2879-83-6 | Chemsrc [chemsrc.com]

- 5. Buy n,n-Dibenzyl-4-bromoaniline | 65145-14-4 [smolecule.com]

- 6. nbinno.com [nbinno.com]

- 7. 4-Bromoaniline: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. dpublication.com [dpublication.com]

- 10. fishersci.com [fishersci.com]

- 11. merckmillipore.com [merckmillipore.com]

A Comprehensive Spectroscopic and Analytical Guide to N-benzyl-4-bromoaniline

Abstract

This technical guide provides an in-depth analysis of the spectral data for N-benzyl-4-bromoaniline (CAS No: 2879-83-6), a key intermediate in various chemical syntheses.[1][2][3] Aimed at researchers, scientists, and professionals in drug development, this document offers a detailed examination of the mass spectrometry (MS), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy data for this compound. By explaining the principles behind the experimental choices and interpreting the resulting spectra, this guide serves as a vital resource for the unambiguous identification and characterization of this compound.

Introduction: The Imperative of Spectroscopic Characterization

In the realm of chemical and pharmaceutical sciences, the precise structural elucidation of a molecule is paramount. Spectroscopic techniques are the cornerstone of this process, providing a detailed fingerprint of a compound's molecular structure and connectivity. For a molecule such as this compound, which possesses distinct aromatic and aliphatic moieties, a multi-faceted spectroscopic approach is essential for unequivocal characterization. This guide delves into the mass, infrared, and nuclear magnetic resonance spectral data, offering not just the data itself, but the rationale behind its interpretation.

Synthesis and Purification: Establishing a Baseline for Analysis

The purity of a sample is critical for obtaining clean and interpretable spectral data. This compound is commonly synthesized via the reductive amination of benzaldehyde with 4-bromoaniline or the nucleophilic substitution of benzyl chloride with 4-bromoaniline.[3]

General Synthesis Protocol (Reductive Amination)

A typical laboratory-scale synthesis involves the reaction of 4-bromoaniline with benzaldehyde to form the corresponding imine (N-benzylideneaniline), which is then reduced to the secondary amine, this compound.[4]

-

Imine Formation: Equimolar amounts of 4-bromoaniline and benzaldehyde are stirred in a suitable solvent (e.g., ethanol or methanol) at room temperature. The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Reduction: Upon completion of the imine formation, a reducing agent such as sodium borohydride (NaBH₄) is added portion-wise at a reduced temperature (0-5 °C).

-

Work-up and Purification: The reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.[5]

The integrity of the final, purified compound is then confirmed by the spectroscopic methods detailed below.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of a molecule, aiding in the confirmation of its structure.

Experimental Protocol: Electron Ionization (EI)

-

Ionization Method: Electron Ionization (EI) is a standard technique for the analysis of relatively small, thermally stable organic molecules.

-

Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the instrument.

-

Analysis: The sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation. The resulting ions are separated based on their mass-to-charge ratio (m/z).

Data Interpretation

The mass spectrum of this compound is expected to show a characteristic molecular ion peak and several key fragment ions.

| m/z | Relative Intensity (%) | Assignment |

| 261/263 | ~1:1 ratio | [M]⁺, Molecular ion peak (presence of Br isotopes) |

| 182/184 | Variable | [M - C₆H₅CH₂]⁺ |

| 91 | Often high | [C₇H₇]⁺, Tropylium ion |

| 77 | Moderate | [C₆H₅]⁺, Phenyl cation |

Molecular Ion (M⁺): The molecular formula of this compound is C₁₃H₁₂BrN.[1] The presence of a bromine atom results in a characteristic isotopic pattern for the molecular ion peak, with two peaks of nearly equal intensity at m/z 261 (for ⁷⁹Br) and 263 (for ⁸¹Br).[6]

Key Fragmentation Pathways: The primary fragmentation of this compound under EI conditions involves the cleavage of the C-N and C-C bonds.

Figure 1: Proposed Mass Spectrometry Fragmentation Pathway.

-

Loss of a Benzyl Radical: Cleavage of the N-CH₂ bond results in the formation of a fragment at m/z 182/184, corresponding to the 4-bromoaniline radical cation.

-

Formation of the Tropylium Ion: The most common fragmentation pathway for benzyl-containing compounds is the formation of the highly stable tropylium ion at m/z 91.

-

Loss of a Bromine Radical: While less common, the loss of the bromine radical can lead to a fragment at m/z 182.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR)

-

Technique: ATR is a convenient method for obtaining IR spectra of solid samples with minimal preparation.

-

Sample Preparation: A small amount of solid this compound is placed directly on the ATR crystal.

-

Analysis: An IR beam is passed through the crystal in such a way that it reflects off the internal surface in contact with the sample. At each reflection, the beam penetrates a short distance into the sample, and absorption occurs at specific frequencies corresponding to the vibrational modes of the functional groups.

Data Interpretation

The IR spectrum of this compound will display characteristic absorption bands for the N-H, C-N, C-H (aromatic and aliphatic), and C-Br bonds.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Assignment |

| 3400 - 3300 | Medium | N-H stretch | Secondary amine |

| 3100 - 3000 | Medium | C-H stretch | Aromatic C-H |

| 3000 - 2850 | Medium | C-H stretch | Aliphatic C-H (CH₂) |

| 1600 - 1450 | Strong | C=C stretch | Aromatic rings |

| 1350 - 1250 | Strong | C-N stretch | Aryl amine |

| ~820 | Strong | C-H bend | p-disubstituted benzene |

| 600 - 500 | Medium-Strong | C-Br stretch | Aryl bromide |

The presence of a sharp to medium band in the 3400-3300 cm⁻¹ region is a clear indication of the N-H stretch of the secondary amine. The aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the methylene group are observed just below 3000 cm⁻¹. The strong absorptions in the 1600-1450 cm⁻¹ range are characteristic of the C=C stretching vibrations within the two aromatic rings. A strong band around 820 cm⁻¹ is indicative of the out-of-plane C-H bending of the para-disubstituted bromoaniline ring. Finally, the C-Br stretching vibration is expected in the fingerprint region, typically between 600 and 500 cm⁻¹.[7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons and carbon atoms.

Experimental Protocol

-

Solvent: Deuterated chloroform (CDCl₃) is a common solvent for NMR analysis of organic compounds.

-

Instrumentation: Spectra are typically acquired on a 300 MHz or higher field NMR spectrometer.

-

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

-

¹³C NMR: The carbon-13 NMR spectrum reveals the number of different types of carbon atoms and their chemical environment.

¹H NMR Data Interpretation

The ¹H NMR spectrum of this compound will show distinct signals for the aromatic protons, the methylene protons, and the amine proton.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.40 - 7.20 | Multiplet | 5H | C₆H ₅-CH₂ |

| ~7.25 | Doublet | 2H | Ar-H (ortho to Br) |

| ~6.60 | Doublet | 2H | Ar-H (ortho to NH) |

| ~4.30 | Singlet | 2H | -CH₂- |

| ~4.10 | Broad Singlet | 1H | -NH - |

The five protons of the unsubstituted benzyl ring typically appear as a multiplet in the range of 7.40-7.20 ppm. The aromatic protons of the 4-bromoaniline moiety appear as two doublets, characteristic of a para-substituted benzene ring. The protons ortho to the electron-withdrawing bromine atom are deshielded and appear downfield (~7.25 ppm), while the protons ortho to the electron-donating amino group are shielded and appear upfield (~6.60 ppm). The two methylene protons of the benzyl group are chemically equivalent and appear as a singlet around 4.30 ppm. The amine proton signal is often broad due to quadrupole broadening and exchange, appearing around 4.10 ppm.

¹³C NMR Data Interpretation

The ¹³C NMR spectrum provides complementary information about the carbon skeleton of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~147 | C -NH (bromoaniline ring) |

| ~139 | Quaternary C (benzyl ring) |

| ~132 | C -H (ortho to Br) |

| ~129 | C -H (benzyl ring) |

| ~128 | C -H (benzyl ring) |

| ~127 | C -H (benzyl ring) |

| ~114 | C -H (ortho to NH) |

| ~110 | C -Br |

| ~48 | -C H₂- |

The carbon attached to the nitrogen in the bromoaniline ring is expected to be the most downfield among the aromatic carbons of that ring, appearing around 147 ppm. The carbon bearing the bromine atom is shielded relative to the other aromatic carbons and is expected around 110 ppm. The carbons of the benzyl group will appear in their characteristic regions, with the methylene carbon appearing significantly upfield around 48 ppm.

Figure 2: Workflow for Spectroscopic Characterization.

Conclusion: A Unified Spectroscopic Portrait

The collective data from mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy provides a comprehensive and self-validating characterization of this compound. The molecular weight and bromine isotopic pattern are unequivocally confirmed by MS. The presence of the key secondary amine, aromatic, and alkyl functionalities is verified by IR spectroscopy. Finally, the precise connectivity and chemical environment of each proton and carbon atom are mapped by ¹H and ¹³C NMR spectroscopy. This guide serves as a definitive reference for scientists and researchers, ensuring the accurate identification and utilization of this important chemical intermediate.

References

- 1. This compound | C13H12BrN | CID 961575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 2879-83-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. This compound | CAS#:2879-83-6 | Chemsrc [chemsrc.com]

- 4. 4-Bromo-N-benzylideneaniline synthesis - chemicalbook [chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. Solved Below is the mass spectrum of 4-bromoaniline. Analyze | Chegg.com [chegg.com]

- 7. Solved The following IR spectra is of .4-bromoanilinr | Chegg.com [chegg.com]

- 8. 4-Bromoaniline(106-40-1) IR Spectrum [m.chemicalbook.com]

A Technical Guide to Determining the Solubility Profile of N-benzyl-4-bromoaniline in Organic Solvents

Abstract

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine and understand the solubility profile of N-benzyl-4-bromoaniline. Given the scarcity of pre-existing public data for this specific compound, this document emphasizes the establishment of a robust experimental protocol. It integrates theoretical principles of solubility with a field-proven, step-by-step methodology for empirical measurement. The core of this guide is the isothermal shake-flask method, a reliable technique for determining thermodynamic solubility.[1][2][3] We detail the procedure from solvent selection and slurry preparation to final analytical quantification via UV-Vis spectrophotometry or HPLC. This approach ensures the generation of accurate, reproducible, and scientifically valid solubility data, which is critical for applications in synthesis, purification, formulation, and quality control.

Introduction: The Critical Role of Solubility

This compound (CAS No: 2879-83-6) is an organic compound featuring a molecular structure that incorporates a secondary amine, a phenyl group, and a bromophenyl group.[4] Its physicochemical properties, particularly solubility, are fundamental to its application in various chemical processes.[4] Understanding the solubility of this compound in a range of organic solvents is paramount for:

-

Reaction Chemistry: Selecting an appropriate solvent is crucial for ensuring that reactants are in the same phase, which directly impacts reaction kinetics and yield.

-

Purification: Processes like recrystallization are entirely dependent on the differential solubility of the compound and its impurities in a given solvent system at varying temperatures.

-

Formulation: For applications in drug development or materials science, solubility dictates the choice of delivery vehicles and the achievable concentration in a final product.

-

Analytical Chemistry: Developing analytical methods, such as by HPLC, requires the compound to be fully dissolved in the mobile phase.[5]

This guide serves as a practical manual for establishing the solubility profile of this compound from first principles.

Theoretical Framework for Solubility Prediction

The solubility of a solid in a liquid solvent is governed by the principle "like dissolves like," which relates to the polarity and intermolecular forces of the solute and solvent.[6][7]

2.1. Structural Analysis of this compound

To predict its solubility behavior, we must analyze the structure of this compound (Molecular Formula: C₁₃H₁₂BrN, Molecular Weight: 262.145 g/mol ).[8]

-

Nonpolar Regions: The molecule possesses two bulky aromatic rings (the benzyl group and the bromophenyl group). These regions are hydrophobic and will interact favorably with nonpolar solvents through van der Waals forces.

-

Polar Regions:

-

The secondary amine (-NH-) group can act as a hydrogen bond donor, allowing for specific interactions with polar protic solvents (e.g., alcohols).

-

The nitrogen atom has a lone pair of electrons, making it a hydrogen bond acceptor.

-

The bromine atom, while part of a relatively nonpolar C-Br bond, contributes to the overall polarizability of the molecule.

-

2.2. Predicted Solubility Trends

Based on this mixed polarity, we can hypothesize the following solubility trends:

-

High Solubility: Expected in moderately polar aprotic solvents like acetone, ethyl acetate, and tetrahydrofuran (THF), which can accommodate both the polar amine group and the nonpolar aromatic rings.

-

Moderate Solubility: Expected in polar protic solvents like ethanol and methanol. While hydrogen bonding is possible, the large nonpolar structure may limit high solubility. It is also expected to be soluble in non-polar aromatic solvents like toluene, due to the similar aromatic structures.

-

Low to Insoluble: Expected in highly nonpolar aliphatic solvents like hexane, which cannot effectively solvate the polar amine group. Similarly, while its parent compound, 4-bromoaniline, is slightly soluble in water, the addition of the nonpolar benzyl group would likely render this compound insoluble in water.[9][10][11][12]

Experimental Determination of Thermodynamic Solubility

The most reliable method for determining the true thermodynamic solubility of a compound is the isothermal shake-flask method .[1][13] This technique ensures that the system reaches equilibrium between the undissolved solid and the saturated solution, providing a definitive solubility value at a given temperature.[1]

3.1. Mandatory Experimental Workflow

The following diagram outlines the logical flow of the shake-flask protocol.

3.2. Detailed Step-by-Step Protocol

A. Materials and Equipment

-

This compound (purity ≥ 97%)[8]

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge or syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

B. Preparation of Calibration Curve

-

Rationale: A calibration curve is essential for converting an instrumental signal (like absorbance) into a precise concentration.[15][16][17]

-

Procedure:

-

Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in the solvent of interest.

-

Perform a series of serial dilutions to create at least five standard solutions with concentrations that bracket the expected solubility.[16]

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) for this compound, or inject onto an HPLC and record the peak area.[15][18]

-

Plot absorbance (or peak area) versus concentration. The resulting linear regression will provide an equation (y = mx + b) to calculate the concentration of unknown samples.[16]

-

C. Shake-Flask Procedure

-

Add an excess amount of solid this compound to a vial (e.g., 10-20 mg). The key is to ensure undissolved solid remains at the end of the experiment.[1]

-

Accurately add a known volume of the selected organic solvent (e.g., 2.0 mL).

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25.0 °C).

-

Agitate the vials for at least 24 hours.[2][3] This extended time is critical to ensure true thermodynamic equilibrium is reached. Shorter durations may result in an underestimation of solubility.

-

After equilibration, remove the vials and let them stand for at least one hour to allow the excess solid to sediment.

-

Carefully remove an aliquot of the clear supernatant. This is the saturated solution. Causality: It is critical not to disturb the solid pellet. Phase separation is best achieved by either:

-

Centrifugation: Centrifuge the vial to firmly pellet the solid before taking the supernatant.

-

Filtration: Use a syringe fitted with a solvent-compatible filter (e.g., PTFE) to draw the supernatant.

-

-

Accurately dilute the saturated supernatant with fresh solvent to a concentration that falls within the linear range of your calibration curve. A precise dilution factor is required (e.g., 1:10 or 1:100).

-

Measure the concentration of the diluted sample using the previously prepared calibration curve via UV-Vis or HPLC.[19]

-

Calculate the original solubility using the formula:

-

Solubility (mg/mL) = Concentration of diluted sample (mg/mL) × Dilution Factor

-

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear, structured table for easy comparison. The temperature at which the measurements were made must always be specified.

Table 1: Hypothetical Solubility Profile of this compound at 25.0 °C

| Solvent Class | Solvent | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) | Observations |

| Nonpolar | n-Hexane | 0.1 | < 1.0 | < 0.004 | Practically Insoluble |

| Toluene | 2.4 | ~45.0 | ~0.172 | Soluble | |

| Polar Aprotic | Diethyl Ether | 2.8 | ~60.0 | ~0.229 | Soluble |

| Ethyl Acetate | 4.4 | ~150.0 | ~0.572 | Freely Soluble | |

| Acetone | 5.1 | ~200.0 | ~0.763 | Very Soluble | |

| Polar Protic | Ethanol | 4.3 | ~90.0 | ~0.343 | Soluble |

| Methanol | 5.1 | ~75.0 | ~0.286 | Soluble |

*Note: The values in this table are hypothetical and for illustrative purposes only. They must be determined experimentally.

Conclusion

References

- 1. dissolutiontech.com [dissolutiontech.com]

- 2. enamine.net [enamine.net]

- 3. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 4. This compound | C13H12BrN | CID 961575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pharmaguru.co [pharmaguru.co]

- 6. youtube.com [youtube.com]

- 7. chem.ws [chem.ws]

- 8. This compound | CAS#:2879-83-6 | Chemsrc [chemsrc.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. 4-bromoaniline [chemister.ru]

- 11. 4-Bromoaniline: Properties, Applications, Safety & Insights [ketonepharma.com]

- 12. reddit.com [reddit.com]

- 13. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 14. Using Spectrophotometer To Determine Concentration (UV/VIS) [pro-analytics.net]

- 15. mt.com [mt.com]

- 16. researchgate.net [researchgate.net]

- 17. microbiozindia.com [microbiozindia.com]

- 18. researchgate.net [researchgate.net]

- 19. sciforum.net [sciforum.net]

An In-Depth Technical Guide to the Discovery and History of N-benzyl-4-bromoaniline

Abstract

This technical guide provides a comprehensive overview of N-benzyl-4-bromoaniline, a halogenated secondary aromatic amine of interest in synthetic and medicinal chemistry. While a singular "discovery" event for this compound is not prominent in the historical literature, its existence is a logical extension of the well-established principles of N-alkylation of aromatic amines, a cornerstone of organic synthesis. This guide will delve into the historical context of its synthesis, detail modern and classical laboratory-scale preparation, provide key characterization data, and explore its current and potential applications for researchers, scientists, and drug development professionals.

Historical Context and Conceptual Discovery

The conceptual discovery of this compound is intrinsically linked to the broader history of amine alkylation. The direct N-alkylation of anilines with alkyl halides has been a fundamental transformation in organic chemistry for over a century. Early methods often involved heating an aniline with an alkyl halide, which could lead to mixtures of mono- and di-alkylated products, and in some cases, even quaternary ammonium salts.[1]

A significant advancement in the controlled synthesis of secondary amines came with methodologies that utilized a base to neutralize the hydrogen halide formed during the reaction, thus preventing the protonation of the starting amine and subsequent side reactions. A well-documented procedure for the N-benzylation of aniline, which can be conceptually adapted for 4-bromoaniline, is described in Organic Syntheses, a testament to the long-standing importance of this class of reactions.[2]

The synthesis of this compound itself likely emerged from the systematic exploration of aniline derivatives for various applications, including dyestuffs, and later, pharmaceuticals and materials science. The presence of the bromine atom on the aniline ring provides a valuable synthetic handle for further functionalization through cross-coupling reactions, a feature that has become increasingly important in modern drug discovery.

Synthesis of this compound

The preparation of this compound can be approached through several well-established synthetic routes. The most common and direct method is the nucleophilic substitution of a benzyl halide with 4-bromoaniline.

Precursor Synthesis: 4-Bromoaniline

The starting material, 4-bromoaniline, is typically synthesized from aniline. Due to the high reactivity of the aniline ring towards electrophilic substitution, direct bromination often leads to polysubstituted products. To achieve mono-substitution at the para-position, a protection-deprotection strategy is commonly employed. The amino group is first acylated to form acetanilide, which deactivates the ring and sterically hinders the ortho positions, favoring para-bromination. The resulting 4-bromoacetanilide is then hydrolyzed to yield 4-bromoaniline.[3]

Experimental Protocol: Synthesis of 4-Bromoaniline from Aniline (Two-Step)

Step 1: Acetylation of Aniline

-

In a fume hood, combine aniline (10.0 g, 0.107 mol) and acetic anhydride (12.0 mL, 0.128 mol) in a 250 mL flask.

-

Gently warm the mixture on a steam bath for 10-15 minutes.

-

Pour the warm mixture into 250 mL of cold water while stirring vigorously to precipitate the acetanilide.

-

Collect the crude acetanilide by vacuum filtration, wash with cold water, and dry.

Step 2: Bromination of Acetanilide and Hydrolysis

-

Dissolve the dried acetanilide (10.0 g, 0.074 mol) in glacial acetic acid (40 mL) in a 250 mL flask.

-

In a separate container, dissolve bromine (3.8 mL, 0.074 mol) in 10 mL of glacial acetic acid.

-

Slowly add the bromine solution to the stirred acetanilide solution at room temperature.

-

After the addition is complete, stir the mixture for 30 minutes.

-

Pour the reaction mixture into 400 mL of cold water to precipitate the 4-bromoacetanilide.

-

Collect the solid by vacuum filtration and wash with cold water.

-

To the crude 4-bromoacetanilide in a round-bottom flask, add 50 mL of 10% aqueous sodium hydroxide solution.

-

Heat the mixture under reflux for 1-2 hours until the solid has dissolved.

-

Cool the reaction mixture to room temperature, which should cause the 4-bromoaniline to precipitate.

-

Collect the 4-bromoaniline by vacuum filtration, wash with cold water, and recrystallize from aqueous ethanol to afford the purified product.

N-Benzylation of 4-Bromoaniline

The direct N-benzylation of 4-bromoaniline with benzyl chloride or benzyl bromide is an effective method for synthesizing the title compound. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric or hydrobromic acid formed. A modification of the classical Vogel's method is often employed for the N-alkylation of anilines.[4]

Experimental Protocol: Synthesis of this compound

-

To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 4-bromoaniline (17.2 g, 0.1 mol), sodium bicarbonate (10.5 g, 0.125 mol), and 50 mL of water.

-

Heat the mixture to 90-95 °C with vigorous stirring.

-

Slowly add benzyl chloride (12.7 g, 0.1 mol) from the dropping funnel over a period of 1.5 to 2 hours.

-

After the addition is complete, continue heating and stirring for an additional 2 hours.

-

Cool the reaction mixture to room temperature and transfer to a separatory funnel.

-

Separate the organic layer, wash it with a saturated sodium chloride solution, and dry over anhydrous sodium sulfate.

-

Filter to remove the drying agent and remove the excess aniline (if any) and other volatile components by distillation under reduced pressure.

-

The resulting crude this compound can be purified by vacuum distillation or recrystallization from a suitable solvent such as ethanol or hexane.

Reaction Workflow Diagram

Caption: Synthetic workflow for this compound.

Physicochemical Properties and Characterization

This compound is a solid at room temperature with the following properties:

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₂BrN | [5] |

| Molecular Weight | 262.14 g/mol | [5] |

| CAS Number | 2879-83-6 | [6] |

| Boiling Point | 155-160 °C at 1 Torr | [7] |

| Appearance | White to light yellow powder/crystal |

Spectroscopic Data:

-

¹H NMR (CDCl₃, 300 MHz): The proton NMR spectrum is expected to show signals for the aromatic protons of both the bromoaniline and benzyl rings, as well as a characteristic singlet for the methylene (-CH₂-) protons and a broad singlet for the amine (-NH-) proton.

-

¹³C NMR (CDCl₃, 75 MHz): The carbon NMR would display distinct signals for the aromatic carbons, with the carbon attached to the bromine atom shifted downfield, and a signal for the methylene carbon.

Applications in Research and Development

The bifunctional nature of this compound, possessing a nucleophilic secondary amine and a reactive aryl bromide, makes it a valuable intermediate in organic synthesis, particularly in the fields of medicinal chemistry and materials science.

Medicinal Chemistry

The N-benzylaniline scaffold is a common motif in a variety of biologically active molecules. The benzyl group can be crucial for activity, and substitutions on this group can significantly influence the biological effect.[8] Furthermore, the bromoaniline moiety is a precursor for numerous pharmaceuticals. The bromine atom can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce molecular diversity, a key strategy in modern drug discovery. Derivatives of N-benzyl-anilines have been investigated for a range of biological activities, including:

-

Antimicrobial Agents: Some N-benzyl aniline derivatives have shown potential as inhibitors of enzymes essential for bacterial survival, such as InhA in Mycobacterium tuberculosis.[8]

-

Anticancer Agents: The N-benzyl piperidinol derivatives have been explored as inhibitors of Ubiquitin-specific-processing protease 7 (USP7), a target in cancer therapy.[8]

-

Neurological Disorders: The core structure is related to compounds that interact with various receptors in the central nervous system.[9]

Potential Drug Discovery Pathway

Caption: Role of this compound in drug discovery.

Materials Science

Aromatic amines are fundamental building blocks for a variety of polymers and functional materials. The presence of the bromine atom in this compound allows for its incorporation into polymeric structures via polymerization reactions that proceed through aryl-halide coupling mechanisms. This could lead to the development of novel materials with tailored electronic or photophysical properties.

Conclusion

This compound, while not having a celebrated moment of discovery, represents a valuable and versatile chemical entity born from the systematic application of fundamental organic reactions. Its straightforward synthesis from readily available precursors, combined with the dual reactivity of its secondary amine and aryl bromide functionalities, ensures its continued relevance as a building block in the synthesis of complex molecules. For researchers in drug discovery and materials science, this compound offers a reliable starting point for the creation of novel compounds with potentially valuable biological and physical properties.

References

- 1. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Vogel's Textbook of Practical Organic Chemistry, Including Qualitative Organic Analysis - Vogel, Arthur Israel: 9780582442504 - AbeBooks [abebooks.com]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. This compound | C13H12BrN | CID 961575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | CAS#:2879-83-6 | Chemsrc [chemsrc.com]

- 7. hoffmanchemicals.com [hoffmanchemicals.com]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

potential derivatives of N-benzyl-4-bromoaniline

An In-depth Technical Guide to the Synthetic Potential of N-benzyl-4-bromoaniline

Authored by a Senior Application Scientist

Foreword: Beyond the Reagent Shelf—A Molecule of Latent Potential

In the landscape of synthetic chemistry, certain molecules serve not as final products, but as versatile platforms for innovation. This compound is one such scaffold. Its deceptively simple structure, featuring a secondary amine, a strategically placed bromine atom, and two distinct aromatic rings, offers a triumvirate of reactive sites. This guide is designed for the discerning researcher and drug development professional, moving beyond a simple catalog of reactions to explore the strategic and mechanistic considerations behind the derivatization of this powerful intermediate. We will dissect the molecule's reactivity, present field-proven protocols, and connect synthetic pathways to their applications in medicinal chemistry and materials science, providing a comprehensive roadmap for unlocking its full potential.

The Core Scaffold: Understanding the Reactive Landscape of this compound

This compound (CAS No: 2879-83-6) is an aromatic amine whose synthetic utility is derived from three primary reactive zones: the nucleophilic secondary amine, the versatile carbon-bromine bond on the aniline ring, and the electron-rich aromatic systems.[1] The interplay between the electron-donating N-benzyl group and the electron-withdrawing, yet ortho-, para-directing, bromine atom governs the molecule's reactivity profile.

A successful derivatization strategy hinges on selectively targeting one of these sites while understanding its electronic influence on the others. The N-benzyl group not only provides steric bulk but also acts as an activating group for electrophilic substitution on the bromo-aniline ring. Conversely, the bromine atom is an excellent leaving group for a host of powerful cross-coupling reactions.[2]

Figure 1: Key reactive sites on the this compound scaffold.

Strategic Derivatization at the Nitrogen Center (Site A)

The secondary amine is often the first port of call for modification. Reactions at this site can alter the steric and electronic environment, introduce new functionalities, or serve as a protecting group strategy.

N-Alkylation and N-Arylation

Further alkylation transforms the secondary amine into a tertiary amine, a common core in many pharmacologically active compounds. The synthesis of N,N-dibenzyl-4-bromoaniline is a straightforward example, typically achieved by reacting 4-bromoaniline with at least two equivalents of benzyl bromide under basic conditions.[3]

Field-Proven Protocol: Synthesis of N,N-Dibenzyl-4-bromoaniline

-

Reagent Setup: To a solution of 4-bromoaniline (1.0 eq) in a polar aprotic solvent like DMF, add a suitable base such as potassium carbonate (2.5 eq).

-

Alkylation: Add benzyl bromide (2.2 eq) dropwise to the stirred suspension at room temperature. The use of excess benzylating agent ensures the reaction proceeds to the tertiary amine.

-

Reaction & Work-up: Heat the mixture to 60-80°C and monitor by TLC until the starting material is consumed. Cool the reaction, pour it into water, and extract the product with ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality Behind Choices:

-

Base (K₂CO₃): A moderately strong, non-nucleophilic base is chosen to deprotonate the aniline nitrogen, enhancing its nucleophilicity without competing in the substitution reaction.

-

Solvent (DMF): A polar aprotic solvent is ideal for Sₙ2 reactions, as it solvates the cation of the base while leaving the nucleophile relatively free to attack the electrophilic benzyl bromide.

N-Acylation: The Schotten-Baumann Approach

Acylation of the nitrogen atom to form an amide is a common strategy to stabilize the amine, alter its electronic properties, or create a precursor for reduction back to a different amine. The Schotten-Baumann reaction is a robust method for this transformation.[4]

Figure 2: Workflow for N-acylation via the Schotten-Baumann reaction.

Harnessing the C-Br Bond: Gateway to Complexity (Site B)

The true power of this compound as a building block is realized through the functionalization of its carbon-bromine bond. This site is a linchpin for modern palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.[2][3]

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki coupling is an exceptionally reliable method for forming biaryl structures, which are prevalent in pharmaceuticals and liquid crystals.[2] The reaction couples the aryl bromide with an organoboron species, typically a boronic acid or ester.

Self-Validating Protocol: Suzuki Coupling with Phenylboronic Acid

-

Inert Atmosphere: Assemble a flask containing this compound (1.0 eq), phenylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (3-5 mol%) under an inert atmosphere (Argon or Nitrogen).

-

Solvent and Base: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1), followed by a base like aqueous sodium carbonate (2M solution, 2.0 eq).

-

Reaction: Heat the mixture to reflux (80-100°C) with vigorous stirring. The reaction is self-validating; successful coupling is often indicated by a color change and can be monitored by TLC or GC-MS.

-

Work-up and Purification: After completion, cool the reaction, dilute with ethyl acetate, and separate the layers. Wash the organic phase, dry, concentrate, and purify by column chromatography to yield the biaryl product.

Causality Behind Choices:

-

Inert Atmosphere: Prevents the oxidation and deactivation of the Pd(0) catalyst, which is crucial for the catalytic cycle.

-

Biphasic System (Toluene/Water): The organic solvent dissolves the starting materials and catalyst, while the aqueous phase dissolves the inorganic base, facilitating the crucial transmetalation step at the interface.

Buchwald-Hartwig Amination for C-N Bond Formation

This reaction is indispensable for synthesizing diarylamines and other complex nitrogen-containing compounds. It involves the palladium-catalyzed coupling of an aryl halide with an amine.

| Reaction Type | Reagents & Conditions | Product Class | Potential Application |

| Suzuki Coupling | Arylboronic Acid, Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Biaryl Amines | Liquid Crystals, Pharmaceutical Scaffolds[2] |

| Heck Coupling | Alkene, Pd Catalyst, Base | Stilbene Derivatives | Organic Electronics, Dyes |

| Sonogashira Coupling | Terminal Alkyne, Pd/Cu Catalysts, Base | Aryl Alkynes | Advanced Materials, Medicinal Chemistry[2] |

| Buchwald-Hartwig | Amine, Pd Catalyst + Ligand (e.g., BINAP), Base | Diaryl/Alkyl-aryl Amines | Organic Light-Emitting Diodes (OLEDs), Agrochemicals |

| Table 1: Summary of Key Cross-Coupling Strategies for Derivatizing Site B. |

Modulating the Aromatic Systems (Site C)

Electrophilic aromatic substitution (EAS) provides a direct route to functionalizing the phenyl rings. The directing effects of the existing substituents are paramount. The N-benzylamino group is a powerful ortho-, para-directing activator, while the bromine atom is a deactivating but ortho-, para-directing group. The combined effect strongly favors substitution at the C2 position, ortho to the amine.

Nitration of the Bromo-Aniline Ring

Introducing a nitro group via EAS opens up a wealth of subsequent chemical transformations, including reduction to an amine or nucleophilic aromatic substitution.

Protocol: Regioselective Nitration

-

Pre-cooling: Dissolve this compound in concentrated sulfuric acid at 0°C. This protonates the amine, transforming it into a deactivating, meta-directing group to prevent unwanted side reactions.

-

Nitrating Agent: Add a cooled mixture of concentrated nitric acid and sulfuric acid dropwise, maintaining the temperature below 5°C.

-

Reaction and Quenching: Stir for 1-2 hours, then carefully pour the reaction mixture onto crushed ice.

-

Isolation: The precipitated product, N-benzyl-4-bromo-2-nitroaniline, is collected by filtration, washed with cold water until neutral, and can be recrystallized.

Applications of this compound Derivatives

The derivatives accessible from this scaffold have significant potential across multiple scientific domains.

Medicinal Chemistry

The N-benzylaniline framework is a privileged structure in drug discovery. Notably, N-benzyl substitution on phenethylamine scaffolds, which share structural similarity, has a profound impact on affinity and selectivity for serotonin receptors like 5-HT2A and 5-HT2C.[5][6] This makes derivatives of this compound attractive candidates for developing novel central nervous system agents.[7] Furthermore, 4-bromoaniline derivatives are established intermediates in the synthesis of active compounds for crop protection and pharmaceuticals.[8] The bromine atom can also participate in halogen bonding, a key interaction in modern drug design.[9]

Materials Science

The ability to construct extended conjugated systems via cross-coupling reactions makes these derivatives promising for materials science.[3] For instance, biaryl and stilbene derivatives can be investigated as components of liquid crystals or organic semiconductors.[2] The introduction of polar groups, such as the nitro group, can lead to materials with significant nonlinear optical (NLO) properties, as seen in related compounds like N-benzyl-2-methyl-4-nitroaniline (BNA), a known emitter of THz radiation.[10] Aniline-based structures are also precursors to conductive polymers like polyaniline, and derivatives can be used to tune the properties of these materials.[11]

References

- 1. This compound | C13H12BrN | CID 961575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Buy n,n-Dibenzyl-4-bromoaniline | 65145-14-4 [smolecule.com]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. Synthesis and pharmacological evaluation of N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines as 5-HT2A/2C partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. US6388135B1 - Preparation of 4-bromoaniline derivatives - Google Patents [patents.google.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Theoretical and Computational Analysis of N-benzyl-4-bromoaniline

Abstract

This technical guide provides a comprehensive theoretical and computational framework for the in-depth analysis of N-benzyl-4-bromoaniline. The document delineates the molecular structure, synthesis, and spectroscopic characterization of the title compound. A significant portion of this guide is dedicated to a robust computational methodology based on Density Functional Theory (DFT). Detailed protocols for geometry optimization, vibrational frequency analysis, and the exploration of the electronic properties through Frontier Molecular Orbital (HOMO-LUMO) analysis, Mulliken population analysis, and Molecular Electrostatic Potential (MEP) mapping are presented. The synthesis of theoretical insights with experimental validation is emphasized, offering a self-validating system for researchers, scientists, and professionals in the field of drug development and materials science. All quantitative data and procedural workflows are structured to facilitate direct application and further research.

Introduction: The Significance of this compound